3,9-Diazaspiro[5.5]undecan-2-one
CAS No.: 867006-20-0
Cat. No.: VC2283657
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
![3,9-Diazaspiro[5.5]undecan-2-one - 867006-20-0](/images/structure/VC2283657.png)
Specification
CAS No. | 867006-20-0 |
---|---|
Molecular Formula | C9H16N2O |
Molecular Weight | 168.24 g/mol |
IUPAC Name | 3,9-diazaspiro[5.5]undecan-4-one |
Standard InChI | InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12) |
Standard InChI Key | IAXNSRPALMNQBY-UHFFFAOYSA-N |
SMILES | C1CNCCC12CCNC(=O)C2 |
Canonical SMILES | C1CNCCC12CCNC(=O)C2 |
Introduction
Chemical Properties and Structure
3,9-Diazaspiro[5.5]undecan-2-one (CID: 22975668) is characterized by a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol . The compound features a distinctive spiro junction connecting two heterocyclic rings, creating a rigid three-dimensional framework. This structural arrangement belongs to the diazaspiro class, defined by the presence of two nitrogen atoms within the spirocyclic system, contributing to its unique pharmacological profile.
Physical and Chemical Properties
The compound exhibits several key physicochemical properties that significantly influence its biological behavior and pharmaceutical applications. These properties create a distinctive profile that determines how the molecule interacts with biological systems and potential drug targets.
Table 1: Physicochemical Properties of 3,9-Diazaspiro[5.5]undecan-2-one
Property | Value | Reference |
---|---|---|
Molecular Weight | 168.24 g/mol | |
XLogP3-AA | -0.2 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 0 | |
Exact Mass | 168.126263138 Da |
The moderately hydrophilic nature of 3,9-Diazaspiro[5.5]undecan-2-one is indicated by its XLogP3-AA value of -0.2, suggesting reasonable water solubility while maintaining some lipophilic character . This balanced profile potentially facilitates membrane permeation while allowing for appropriate distribution in aqueous biological environments. The compound's ability to form important interactions with target proteins is enhanced by the presence of two hydrogen bond donors and two acceptors, a feature that contributes to its potential as a pharmacologically active agent.
A distinctive characteristic of 3,9-Diazaspiro[5.5]undecan-2-one is its structural rigidity, evidenced by zero rotatable bonds . This conformational stability, a consequence of the spirocyclic framework, locks the molecule into a defined three-dimensional arrangement that can contribute to higher binding specificity with target receptors, a crucial factor in drug development.
Synthesis Methods
While the available search results don't provide a direct synthesis method for 3,9-Diazaspiro[5.5]undecan-2-one specifically, they offer valuable insights into the preparation of structurally related compounds that share the core diazaspiro[5.5]undecane scaffold.
Pharmacological Activity
Research indicates that compounds based on the 3,9-diazaspiro[5.5]undecane scaffold demonstrate significant pharmacological activities, particularly as GABA receptor antagonists with potential applications in neurochemistry and immunomodulation.
GABA Receptor Antagonism
Compounds structurally related to 3,9-Diazaspiro[5.5]undecan-2-one, specifically compounds referred to as "2027" and "018," have been identified as potent competitive γ-aminobutyric acid type A receptor (GABA AR) antagonists . A notable characteristic of these compounds is their low cellular membrane permeability, which presents both challenges and opportunities in drug development. This property could be particularly advantageous for developing peripherally restricted GABA receptor modulators that act selectively outside the central nervous system.
Structure-activity relationship studies have highlighted the importance of the spirocyclic benzamide moiety in these compounds, which appears to compensate for the conventional acidic moiety typically found in GABA receptor ligands . This finding represents a significant advance in understanding the structural requirements for GABA receptor binding and antagonism, and provides valuable insights for the design of novel compounds targeting these receptors.
Selectivity and Binding Affinity
Research has identified a structurally simplified derivative, specifically an m-methylphenyl analog referred to as "1e," which displays binding affinity in the high-nanomolar range (Ki = 180 nM) . This compound demonstrated superior selectivity for the extrasynaptic α4βδ subtype versus the α1- and α2-containing subtypes of GABA receptors when compared to the aforementioned compounds "2027" and "018" .
This selectivity profile is particularly significant as it suggests potential applications in targeting specific GABA receptor populations. Such selective targeting could lead to more precise pharmacological interventions with reduced off-target effects, a highly desirable characteristic in modern drug development that aims to minimize adverse effects while maximizing therapeutic benefits.
Immunomodulatory Effects
One of the most promising aspects of compound "1e" is its demonstrated ability to efficiently rescue inhibition of T cell proliferation . This immunomodulatory effect suggests potential applications in immune-related disorders and establishes this class of compounds as a platform for exploring novel immunomodulatory interventions. The dual activity profile—combining GABA receptor antagonism with immunomodulatory effects—highlights the multifaceted pharmacological potential of the 3,9-diazaspiro[5.5]undecane scaffold and its derivatives, opening avenues for innovative therapeutic approaches.
Structural Analogues and Their Properties
Several structural analogues of 3,9-Diazaspiro[5.5]undecan-2-one have been reported in the literature, each with distinct properties and potential applications that expand our understanding of this class of compounds.
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
This benzylic derivative has a molecular formula of C15H20N2O2 and a molecular weight of 260.33100 . The addition of the benzyl group significantly increases lipophilicity (LogP: 2.41780) compared to the parent compound . This enhanced lipophilicity potentially improves membrane permeability, which could affect biodistribution and target engagement, although it might simultaneously reduce water solubility, presenting challenges for formulation and delivery.
3,9-Diazaspiro[5.5]undecane-2,4-dione
This derivative features an additional carbonyl group compared to 3,9-Diazaspiro[5.5]undecan-2-one, resulting in a molecular formula of C8H12N2O2 and a molecular weight of 182.22 g/mol . The additional carbonyl group would likely increase hydrogen bonding capabilities and may significantly influence the compound's interaction with biological targets, potentially altering binding affinity and selectivity profiles.
5-substituted 1-oxa-3,9-diazaspiro[5.5]undecan-2-one Compounds
These compounds represent an important subclass with significant potential therapeutic applications. They have been reported to inhibit the activity of geranylgeranyltransferase I (GGTase I), leading to inactivation of downstream YAP1 and/or TAZ pathways and blockade of cancer cell proliferation . This mechanism represents a potential anticancer approach distinct from the GABA receptor antagonism observed with other derivatives, demonstrating the versatility of the diazaspiro scaffold in addressing diverse therapeutic targets.
Current Research and Future Directions
Research on 3,9-Diazaspiro[5.5]undecan-2-one and its derivatives continues to evolve, with several promising directions emerging from recent studies that highlight the compound's potential across multiple therapeutic domains.
Development of Peripheral GABA Receptor Modulators
Given the low cellular membrane permeability of certain 3,9-diazaspiro[5.5]undecane-based compounds, there is significant interest in developing these as peripheral GABA receptor modulators . Such compounds could potentially target peripheral GABA systems without crossing the blood-brain barrier, thereby avoiding central nervous system side effects while addressing conditions involving peripheral GABA signaling. This approach could be particularly valuable for treating conditions such as inflammatory and neuropathic pain, where peripheral GABA mechanisms play important roles.
Exploration of Immunomodulatory Applications
The observed ability of compound "1e" to rescue inhibition of T cell proliferation opens promising avenues for exploring these compounds as immunomodulatory agents . This property could lead to novel therapeutic approaches for autoimmune disorders, transplant rejection, or other conditions where T cell function modulation is desirable. The development of immunomodulatory compounds with selective mechanisms of action remains a significant unmet medical need, and the 3,9-diazaspiro[5.5]undecane scaffold offers a promising chemical platform for addressing this challenge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume